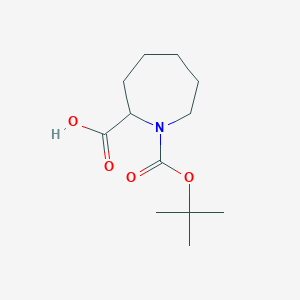

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

Description

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is a chemical compound with the molecular formula C12H21NO4. It is known for its applications in organic synthesis and pharmaceutical research. The compound features a seven-membered azepane ring with a tert-butoxycarbonyl protecting group and a carboxylic acid functional group.

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-8-6-4-5-7-9(13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMVFOKQLCHCPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391121 | |

| Record name | 1-Boc-azepane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034708-26-3 | |

| Record name | 1-Boc-azepane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-butoxy)carbonyl]azepane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Classical Synthetic Route

The most common laboratory method for synthesizing Azepane-1,2-dicarboxylic acid 1-tert-butyl ester involves the protection of the amine group of azepane derivatives using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base.

- Starting material: Azepane or azepane-2-carboxylic acid

- Reagents: tert-butoxycarbonyl chloride (Boc-Cl), triethylamine (base)

- Conditions: Room temperature, organic solvent (e.g., dichloromethane)

- Outcome: Formation of 1-(tert-butoxycarbonyl)azepane-2-carboxylic acid (tert-butyl ester)

- The base (triethylamine) neutralizes the hydrochloric acid generated during the reaction.

- The reaction is typically performed at ambient temperature to avoid side reactions.

- The product is purified by standard methods such as extraction and chromatography.

- Straightforward and well-established.

- High selectivity for amine protection.

- Moderate to high yields achievable.

Industrial Continuous Flow Synthesis

For large-scale production, continuous flow methods have been developed to enhance efficiency, scalability, and sustainability. These processes allow precise control over reaction parameters such as temperature, residence time, and reagent mixing, leading to improved product consistency.

- Continuous feeding of azepane derivative and Boc-Cl into a flow reactor.

- Use of inline base addition (e.g., triethylamine or other organic bases).

- Reaction temperatures optimized for maximum conversion with minimal by-products.

- Inline purification or downstream processing to isolate the tert-butyl ester.

- Enhanced reaction control and reproducibility.

- Reduced reaction times compared to batch processes.

- Lower solvent and reagent consumption.

- Easier scale-up for industrial demand.

Esterification via Perchloric Acid Catalysis

A related preparation method involves esterification of cyclic amino acids or lactams derived from azepane structures using tert-butyl acetate and perchloric acid as a catalyst.

Reported Method (from related glutamic acid derivatives):

- Starting from cyclic amino acid (e.g., L-pyroglutamic acid analogs).

- Esterification with tert-butyl acetate in the presence of perchloric acid.

- Yields of approximately 70% reported.

- Subsequent Boc-protection steps may follow to yield tert-butyl esters with protected amine groups.

This method illustrates the versatility of tert-butyl ester formation under acidic catalysis and may be adapted for azepane derivatives with suitable modifications.

Reaction Conditions and Reagent Analysis

| Preparation Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Boc Protection with Boc-Cl | Azepane | Boc-Cl, triethylamine, RT | 70–90 | Common lab method, mild conditions |

| Continuous Flow Boc Protection | Azepane | Boc-Cl, base, flow reactor, optimized temp | >85 | Industrial scale, improved efficiency |

| Acid-Catalyzed Esterification | Cyclic amino acid analogs | tert-Butyl acetate, perchloric acid | ~70 | Acid catalysis, applicable to related systems |

Chemical Reaction Analysis

This compound can undergo further chemical transformations post-synthesis:

- Oxidation: The carboxylic acid moiety can be oxidized to ketones or aldehydes using oxidants like potassium permanganate or chromium trioxide.

- Reduction: Reduction of the ester or acid groups to alcohols or amines using lithium aluminum hydride or sodium borohydride.

- Substitution: The tert-butoxycarbonyl protecting group can be selectively removed or replaced under acidic or basic conditions to allow functional group modifications.

These reactions highlight the compound’s versatility as a synthetic intermediate.

Summary Table of Preparation Methods

| Method | Reaction Type | Key Reagents | Conditions | Yield (%) | Scale | Advantages |

|---|---|---|---|---|---|---|

| Boc Protection (Batch) | Amine protection | Boc-Cl, triethylamine | Room temp, organic solvent | 70–90 | Laboratory | Simple, high selectivity |

| Continuous Flow Boc Protection | Amine protection | Boc-Cl, base | Controlled flow reactor | >85 | Industrial | Scalable, efficient |

| Acid-Catalyzed Esterification | Esterification | tert-butyl acetate, HClO4 | Acidic, moderate temp | ~70 | Laboratory/Scale-up | Mild conditions, adaptable |

Research Findings and Notes

- The Boc protection of azepane derivatives is a critical step in the preparation of this compound, facilitating further synthetic applications, especially in medicinal chemistry.

- Continuous flow synthesis is gaining traction for industrial production due to its advantages in process control and sustainability.

- Acid-catalyzed esterification methods provide alternative routes, especially when starting from cyclic amino acid precursors.

- The compound’s preparation methods are well-documented in patent literature and peer-reviewed studies focusing on azepane derivatives and related amino acid analogs.

Chemical Reactions Analysis

Types of Reactions: Azepane-1,2-dicarboxylic acid 1-tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Acidic or basic conditions, depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted azepane derivatives.

Scientific Research Applications

Chemical Reactions

The compound can undergo several types of reactions:

- Oxidation : Carboxylic acid groups can be oxidized to form ketones or aldehydes.

- Reduction : Reduction can yield alcohols or amines.

- Substitution Reactions : The tert-butoxycarbonyl group can be substituted under acidic or basic conditions.

Organic Synthesis

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for the development of various derivatives that are essential in synthetic chemistry.

Medicinal Chemistry

The compound is investigated for its potential use in drug development, particularly as a protecting group in peptide synthesis. The tert-butoxycarbonyl group protects the amine functionality during reactions, facilitating the synthesis of biologically active compounds.

Pharmaceutical Research

Azepane derivatives are explored for their therapeutic properties, including applications targeting neurological disorders. The amino group enhances bioactivity, making it a valuable intermediate in pharmaceutical formulations.

Biochemical Research

In biochemical studies, this compound is utilized to understand enzyme interactions and metabolic pathways. It aids researchers in exploring complex biological systems by serving as a building block for various biochemical assays.

Material Science

The compound is also applied in developing new polymers and materials. Its unique structure contributes to improving mechanical properties and thermal stability in polymer formulations.

Case Study 1: Drug Development

Research has indicated that azepane derivatives exhibit potential therapeutic effects against neurological disorders. For instance, studies have focused on synthesizing novel compounds that leverage the azepane structure to enhance bioavailability and target specificity.

Case Study 2: Polymer Chemistry

In material science research, azepane-based polymers have been developed that demonstrate improved mechanical strength and thermal stability compared to traditional polymers. This has implications for creating sustainable materials with reduced environmental impact.

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)azepane-2-carboxylic acid involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protecting group can be removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

- 1-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid

- 1-(Tert-butoxycarbonyl)hexane-2-carboxylic acid

- 1-(Tert-butoxycarbonyl)cyclohexane-2-carboxylic acid

Comparison: Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is unique due to its seven-membered azepane ring, which imparts distinct chemical properties compared to six-membered piperidine or cyclohexane rings. The azepane ring offers different steric and electronic environments, making it valuable for specific synthetic applications .

Biological Activity

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester (CAS No. 1034708-26-3) is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antiviral activities, supported by data tables and research findings.

- Molecular Formula : C12H21NO4

- Appearance : Powder or liquid

- Purity : ≥ 97%

- Storage Conditions : Store in a tightly closed container under dry conditions.

1. Anticancer Activity

Recent studies have indicated that azepane derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a derivative of azepane was shown to induce apoptosis in FaDu hypopharyngeal tumor cells with a cytotoxicity profile superior to that of the reference drug bleomycin. The mechanism involves the activation of the M3 muscarinic acetylcholine receptor (M3R), which plays a crucial role in cell proliferation and resistance to apoptosis .

Table 1: Cytotoxicity Data of Azepane Derivatives

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Azepane Derivative A | FaDu Hypopharyngeal | 15.2 | |

| Azepane Derivative B | HepG2 Liver Cancer | 20.5 | |

| Azepane Derivative C | MCF-7 Breast Cancer | 18.3 |

2. Anti-inflammatory Activity

Azepane derivatives have also demonstrated anti-inflammatory properties. In vitro studies indicated that these compounds can inhibit the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases. The presence of functional groups in azepane enhances its interaction with inflammatory pathways, leading to reduced inflammation markers in cell cultures .

3. Antiviral Activity

A notable study highlighted the antiviral potential of azepane derivatives against influenza virus neuraminidase. The compound exhibited significant inhibition with Ki values comparable to established neuraminidase inhibitors, emphasizing its potential as a therapeutic agent against viral infections .

Table 2: Inhibition Data Against Influenza Virus Neuraminidase

| Compound Name | Virus Type | Ki (nM) | Reference |

|---|---|---|---|

| Azepane Derivative D | Influenza A | 45 | |

| Azepane Derivative E | Influenza B | 60 |

The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets:

- Receptor Binding : The compound's ability to bind to receptors like M3R facilitates its role in modulating cell signaling pathways related to cancer progression and inflammation.

- Enzyme Inhibition : Its structural similarity to substrates allows it to act as an inhibitor for enzymes such as neuraminidase, effectively blocking viral replication.

Case Studies

-

Cytotoxicity Study on HepG2 Cells :

- Researchers evaluated the effects of azepane derivatives on HepG2 liver cancer cells using MTT assays.

- Results showed a dose-dependent reduction in cell viability, with notable apoptosis observed through flow cytometry analysis.

-

Inflammation Model :

- In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with azepane derivatives resulted in decreased levels of TNF-alpha and IL-6, indicating effective anti-inflammatory action.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.